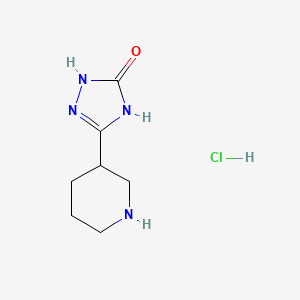

5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

描述

属性

IUPAC Name |

3-piperidin-3-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLZKIJWAKYNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with triazolone precursors in the presence of suitable catalysts and solvents. The reaction conditions often include moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride. For instance, derivatives of triazole compounds have shown promising activity against various pathogens including bacteria and fungi.

Case Study:

A study demonstrated that certain triazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicated that modifications at the piperidine ring significantly influenced the antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(piperidin-3-yl)-triazole A | S. aureus | 15.8 µM |

| 5-(piperidin-3-yl)-triazole B | Candida albicans | 31.6 µM |

| 5-(piperidin-3-yl)-triazole C | Aspergillus fumigatus | 20.0 µM |

Central Nervous System Disorders

The compound has been investigated for its potential in treating central nervous system disorders due to its interaction with neurotransmitter receptors. Specifically, it has been linked to modulation of the GABA_A receptor, which plays a crucial role in anxiety and seizure disorders.

Case Study:

Research indicates that derivatives of this compound can act as selective agonists for GABA_A receptors. The binding affinity and functional assays showed that these compounds could potentially be developed into therapeutic agents for anxiety and epilepsy .

Cardiovascular Applications

Another area of interest is the cardiovascular system where compounds similar to this compound are being explored for their effects on heart function and blood pressure regulation.

Case Study:

In vitro studies have shown that certain triazole derivatives can influence vascular smooth muscle contraction, suggesting a role in managing hypertension . The modulation of calcium channels by these compounds has been proposed as a mechanism for their cardiovascular effects.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and biological activity.

Synthesis Overview:

The synthesis typically involves the reaction of piperidine with appropriate precursors under controlled conditions to yield the desired triazole structure. Variations in substituents on the piperidine ring can lead to different pharmacological profiles .

作用机制

The mechanism of action of 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Substituents

- 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (CAS: 1046079-35-9): Core Structure: Replaces the triazolone with an oxadiazolone ring. Substituent Position: Piperidin-4-yl instead of piperidin-3-yl. Implications: The oxadiazolone core may confer greater metabolic stability compared to triazolone, while the piperidine position (4-yl vs.

2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride (CAS: 1803586-32-4) :

Triazolone Derivatives with Varied Substituents

- 5-(3-Aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride: Substituent: Linear aminopropyl chain instead of piperidine. Impact: The flexible aminopropyl group may reduce steric hindrance, enhancing interaction with flat binding pockets. However, the lack of a cyclic amine (piperidine) could diminish affinity for targets requiring rigid, hydrophobic interactions .

- 4-(Arylidene-amino)-3-thiophen-2-yl-methyl-4,5-dihydro-1H-[1,2,4]triazole-5-ones: Substituents: Thiophene and arylidene-amino groups. Activity: Demonstrated antifungal and antibacterial efficacy against Candida spp. and Pseudomonas aeruginosa. The thiophene moiety likely contributes to π-π stacking with microbial enzyme active sites, a feature absent in the piperidine-substituted target compound .

生物活性

5-(Piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring fused with a triazole moiety, which contributes to its unique chemical properties. The synthesis of 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves multi-step synthetic routes. Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .

Biological Activity

This compound exhibits significant biological activity due to its structural characteristics. Compounds with similar frameworks have shown interactions with various biological targets:

Antimicrobial Activity : Research indicates that derivatives of triazole compounds can exhibit potent antimicrobial properties. For instance, compounds with similar triazole structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential : The compound's structural features may also confer anticancer properties. Studies on related triazole derivatives have shown promising results in inhibiting cellular proliferation in various cancer cell lines . For example, certain derivatives were found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride, and how can purity be optimized?

- Methodological Answer : Common synthetic approaches include coupling reactions between piperidine derivatives and triazole precursors. For example, alkylation or cyclization reactions under inert atmospheres (e.g., nitrogen) can minimize side products. Purity optimization involves iterative recrystallization using solvents like ethanol or acetonitrile, followed by HPLC analysis to confirm >95% purity. Safety protocols for handling intermediates (e.g., chlorinated reagents) should align with SDS guidelines for similar compounds, including PPE and ventilation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the piperidine ring and triazole moiety. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for hydrochloride adducts). Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching in triazole). Cross-referencing with databases like NIST ensures accurate spectral interpretation .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Adhere to GHS guidelines for acute toxicity and skin/eye irritation. Use fume hoods for weighing and synthesis to prevent inhalation. Wear nitrile gloves, lab coats, and safety goggles. Emergency measures include immediate skin decontamination with water and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can computational modeling enhance the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. Tools like Gaussian or ORCA simulate electronic properties, while molecular docking evaluates bioactivity. ICReDD’s integrated computational-experimental workflows can prioritize derivatives with optimal binding affinities or stability .

Q. How should researchers resolve contradictions in stability data across different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and humidity. For example, store samples at 25°C (room temperature) vs. 40°C (stress condition) and monitor degradation via HPLC. Compare results with SDS entries for structurally similar compounds (e.g., piperazine derivatives) to identify trends in hydrolytic or oxidative susceptibility .

Q. What strategies optimize reaction yields while minimizing byproduct formation?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). For instance, a central composite design can identify optimal conditions for triazole ring closure. In-line analytics (e.g., FTIR monitoring) enable real-time adjustments. Purification via column chromatography with gradient elution isolates the target compound from byproducts .

Q. How can ecological risks be assessed for this compound despite limited ecotoxicological data?

- Methodological Answer : Apply predictive models like ECOSAR to estimate toxicity to aquatic organisms. Conduct in vitro bioassays (e.g., algal growth inhibition tests) for preliminary data. Follow OECD guidelines for biodegradability studies, and prioritize compounds with low persistence (e.g., hydrolysis half-life <30 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。